![molecular formula C9H6BrIO B14516971 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene CAS No. 62764-21-0](/img/structure/B14516971.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene is an organic compound that features both bromine and iodine substituents on a benzene ring
Preparation Methods
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene typically involves the reaction of 4-iodophenol with 3-bromoprop-1-yne. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.
Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling, where the alkyne group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Reduction Reactions: The alkyne group can be oxidized to form diketones or reduced to form alkenes or alkanes.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like potassium carbonate, and various nucleophiles.
Scientific Research Applications
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.
Material Science: It can be used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In coupling reactions, the alkyne group participates in the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.
Comparison with Similar Compounds
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene can be compared with similar compounds such as:
Propargyl Bromide: This compound, also known as 3-bromo-prop-1-yne, is similar in structure but lacks the iodine substituent. It is used as an alkylating agent in organic synthesis.
4-Iodophenol: This compound is similar but lacks the bromoprop-2-yn-1-yl group. It is used as a starting material in various organic syntheses.
(3-Bromo-1-propynyl)benzene: This compound has a similar structure but lacks the iodine substituent on the benzene ring.
Properties
CAS No. |
62764-21-0 |
|---|---|
Molecular Formula |
C9H6BrIO |
Molecular Weight |
336.95 g/mol |
IUPAC Name |
1-(3-bromoprop-2-ynoxy)-4-iodobenzene |
InChI |
InChI=1S/C9H6BrIO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,7H2 |
InChI Key |
UYOPSDDAMQIUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CBr)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
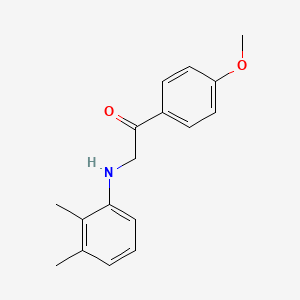
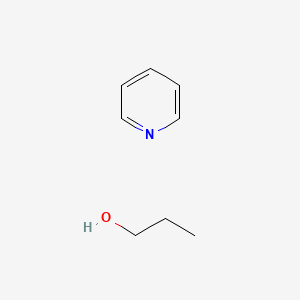


![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)
![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)
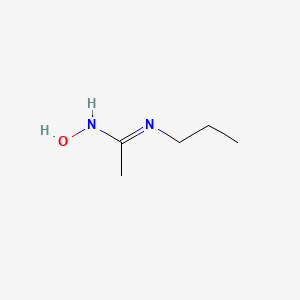
![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)
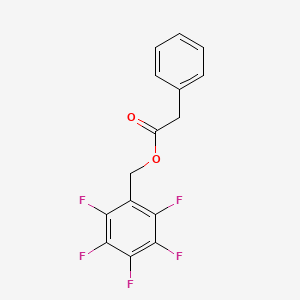
![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)
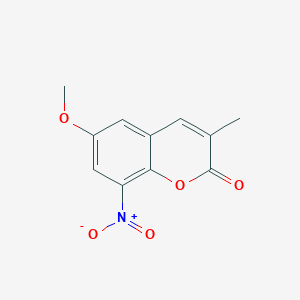
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
